Cas no 147143-58-6 (Pyridine,2-(4-fluorophenoxy)-3-nitro-)
Pyridine,2-(4-fluorophenoxy)-3-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine,2-(4-fluorophenoxy)-3-nitro-
- 2-(4-FLUOROPHENOXY)-3-NITROPYRIDINE
- 2-(2-METHOXYPHENOXY)-5-(PIPERIDIN-1-YLSULFONYL)ANILINE
- Pyridine,2-(4-fluorophenoxy)-3-nitro
- BUTTPARK 48\08-43
- 2-(4-Fluorophenoxy)-3-nitropyridine97%
- 2-(4-Fluorophenoxy)-3-nitropyridine 97%
- A808615
- 2-(4-fluoranylphenoxy)-3-nitro-pyridine
- SCHEMBL3597296
- CHEMBL1482684
- FT-0608642
- MLS000851021
- 147143-58-6
- Maybridge1_001694
- DTXSID30372080
- SMR000457264
- HMS546E22
- MFCD00067801
- AKOS015853552
- HMS2777B24
- CS-0358713
- CCG-55391
- 4-fluorophenoxy-3-nitropyridine
- CCUGBHTWDHSEOA-UHFFFAOYSA-N
- SR-01000644417-1
- W-205653
-
- MDL: MFCD00067801
- Inchi: 1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
- InChI Key: CCUGBHTWDHSEOA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OC1C(=CC=CN=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 234.04400
- Monoisotopic Mass: 234.04407025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 98 °C
- PSA: 67.94000
- LogP: 3.44440
- Solubility: Not determined
Pyridine,2-(4-fluorophenoxy)-3-nitro- Security Information
- Hazard Statement: Toxic
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36-S37-S39
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:TOXIC
- Risk Phrases:R20/21/22
Pyridine,2-(4-fluorophenoxy)-3-nitro- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridine,2-(4-fluorophenoxy)-3-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006321-1g |
2-(4-Fluorophenoxy)-3-nitropyridine |
147143-58-6 | 97% | 1g |
£19.00 | 2022-02-28 | |
| Fluorochem | 006321-5g |
2-(4-Fluorophenoxy)-3-nitropyridine |
147143-58-6 | 97% | 5g |
£88.00 | 2022-02-28 | |
| Apollo Scientific | PC4107F-1g |
2-(4-Fluorophenoxy)-3-nitropyridine |
147143-58-6 | 95 | 1g |
£54.00 | 2025-02-21 | |
| Apollo Scientific | PC4107F-5g |
2-(4-Fluorophenoxy)-3-nitropyridine |
147143-58-6 | 95 | 5g |
£171.00 | 2025-02-21 | |
| Matrix Scientific | 006062-1g |
2-(4-Fluorophenoxy)-3-nitropyridine, 97% |
147143-58-6 | 97% | 1g |
$115.00 | 2023-09-09 | |
| Matrix Scientific | 006062-5g |
2-(4-Fluorophenoxy)-3-nitropyridine, 97% |
147143-58-6 | 97% | 5g |
$275.00 | 2023-09-09 | |
| eNovation Chemicals LLC | Y1266464-250mg |
Pyridine, 2-(4-fluorophenoxy)-3-nitro- |
147143-58-6 | 97% | 250mg |
$215 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1266464-1g |
Pyridine, 2-(4-fluorophenoxy)-3-nitro- |
147143-58-6 | 97% | 1g |
$260 | 2024-06-08 | |
| Oakwood | 006321-250mg |
2-(4-Fluorophenoxy)-3-nitropyridine |
147143-58-6 | 97% | 250mg |
$20.00 | 2024-07-19 | |
| Oakwood | 006321-1g |
2-(4-Fluorophenoxy)-3-nitropyridine |
147143-58-6 | 97% | 1g |
$55.00 | 2024-07-19 |
Pyridine,2-(4-fluorophenoxy)-3-nitro- Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Pyridine,2-(4-fluorophenoxy)-3-nitro-
Comprehensive Overview of Pyridine,2-(4-fluorophenoxy)-3-nitro- (CAS No. 147143-58-6): Properties, Applications, and Research Insights
Pyridine,2-(4-fluorophenoxy)-3-nitro- (CAS No. 147143-58-6) is a specialized nitro-substituted pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its fluorophenoxy and nitro functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "synthesis of 2-(4-fluorophenoxy)-3-nitropyridine" or "applications of nitro-pyridine derivatives", reflecting its relevance in modern chemical innovation.
The molecular structure of Pyridine,2-(4-fluorophenoxy)-3-nitro- combines a pyridine ring with a 4-fluorophenoxy moiety at the 2-position and a nitro group at the 3-position. This arrangement contributes to its electron-withdrawing characteristics, which are critical in designing bioactive molecules. Recent studies highlight its potential in developing antimicrobial agents and herbicides, aligning with trending topics such as "green chemistry in agrochemicals" and "drug discovery for resistant pathogens".
From a synthetic perspective, CAS No. 147143-58-6 is often prepared via nucleophilic aromatic substitution reactions, where 4-fluorophenol reacts with 2-chloro-3-nitropyridine. Optimizing this process is a common query among chemists, as evidenced by search terms like "efficient synthesis of fluorophenoxy pyridines". The compound's stability under various pH conditions and its solubility profile (moderate in organic solvents) further enhance its utility in multi-step organic syntheses.
In the context of material science, Pyridine,2-(4-fluorophenoxy)-3-nitro- has been explored as a building block for photoactive materials. Its nitro-aromatic structure allows for applications in organic electronics, a field gaining traction due to the demand for sustainable energy solutions. Searches for "nitropyridines in OLEDs" or "fluorinated pyridines for optoelectronics" underscore this intersection of chemistry and technology.
Environmental and safety considerations are also pivotal when handling CAS No. 147143-58-6. While not classified as hazardous under standard guidelines, proper laboratory practices—such as using personal protective equipment (PPE)—are recommended. This aligns with broader industry trends emphasizing "safe chemical handling protocols" and "green solvent alternatives", frequently searched topics in academic and industrial forums.
Future research directions for Pyridine,2-(4-fluorophenoxy)-3-nitro- may focus on its catalytic applications or bioconjugation techniques, areas where nitro-aromatic compounds show promise. As the scientific community prioritizes "high-throughput screening for functional molecules", this compound’s versatility positions it as a candidate for further exploration. Collaborative studies between academia and industry could unlock novel uses, reinforcing its role in advancing molecular design.
In summary, Pyridine,2-(4-fluorophenoxy)-3-nitro- (CAS No. 147143-58-6) exemplifies the intersection of structural complexity and functional adaptability. Its applications span pharmaceuticals, agrochemicals, and materials science, resonating with current searches for "multifunctional heterocyclic compounds". By addressing both synthetic challenges and practical applications, this compound continues to inspire innovation across scientific disciplines.
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